Creatine orotate

Sports Nutrition Formulation Dosage Calculation Molecular Stoichiometry

Procure Creatine Orotate (CAS 768386-56-7), a stoichiometrically distinct salt (1:1 creatine–orotic acid) containing approximately 45.7% elemental creatine. This white crystalline powder enables product differentiation in sports nutrition and research applications where the orotic acid moiety provides added value. Prioritize suppliers offering ≥98% purity with full analytical documentation (HPLC, identity). Note: Safety concerns flagged by Andres et al. (2017) should be reviewed for your intended use.

Molecular Formula C9H13N5O6
Molecular Weight 287.23 g/mol
Cat. No. B8691981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCreatine orotate
Molecular FormulaC9H13N5O6
Molecular Weight287.23 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C(=N)N.C1=C(NC(=O)NC1=O)C(=O)O
InChIInChI=1S/C5H4N2O4.C4H9N3O2/c8-3-1-2(4(9)10)6-5(11)7-3;1-7(4(5)6)2-3(8)9/h1H,(H,9,10)(H2,6,7,8,11);2H2,1H3,(H3,5,6)(H,8,9)
InChIKeyROOICMQQLCQCBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Creatine Orotate: Technical Procurement Profile and Comparative Positioning


Creatine orotate (CAS 768386-56-7) is a salt formed from creatine and orotic acid (1:1 molar ratio), belonging to the class of creatine heterocyclic acid salts . With a molecular formula of C₉H₁₃N₅O₆ and a molecular weight of approximately 287.23 g/mol, it appears as a white crystalline powder . While creatine monohydrate remains the gold-standard comparator with extensive bioavailability and safety data, creatine orotate represents a distinct chemical entity whose procurement value is contingent upon specific formulation requirements and research objectives [1]. This guide provides a strictly evidence-based evaluation of where and how creatine orotate demonstrates verifiable differentiation from creatine monohydrate and other creatine salts.

Why Creatine Orotate Cannot Be Assumed Interchangeable with Creatine Monohydrate in Procurement Decisions


Creatine orotate differs from creatine monohydrate in molecular stoichiometry, counterion composition, and physicochemical properties—factors that directly influence formulation behavior, stability in complex matrices, and potentially safety considerations. In its 2022 critical review, Kreider et al. explicitly noted that no novel creatine form had demonstrated superior bioavailability or efficacy over creatine monohydrate, and that most alternative forms were either less bioavailable, less effective, or insufficiently studied for safety [1]. Furthermore, Andres et al. (2017) identified specific safety concerns regarding creatine orotate supplementation that warranted discussion, distinguishing it from the well-characterized safety profile of creatine monohydrate at standard intake levels [2]. These findings underscore that procurement decisions must be driven by specific, quantifiable technical requirements rather than generic interchangeability assumptions.

Creatine Orotate: Quantifiable Differentiation Evidence for Scientific and Industrial Procurement


Molecular Stoichiometry and Creatine Content per Gram: Quantitative Comparison Across Creatine Salts

Creatine orotate (1:1 molar ratio) delivers approximately 45.7% elemental creatine by weight, compared to approximately 87.9% for creatine monohydrate [1]. This stoichiometric difference necessitates adjusted dosing calculations in finished product formulations. Tri-creatine orotate (3:1) contains a higher creatine payload per gram than the mono-creatine form, and selection between these variants must be driven by specific formulation objectives [1].

Sports Nutrition Formulation Dosage Calculation Molecular Stoichiometry

Comparative Safety Assessment: Creatine Orotate Versus Creatine Monohydrate in Regulatory Review

In a comprehensive 2017 safety review of creatine forms for sports nutrition, Andres et al. evaluated creatine monohydrate, pyruvate, citrate, malate, taurinate, phosphate, orotate, ethyl ester, pyroglutamate, gluconate, and magnesium creatine chelate. The authors concluded that while a daily creatine intake of 3 g is unlikely to pose safety concerns for most forms, 'some safety concerns regarding a supplementary intake of creatine orotate, creatine phosphate, and magnesium creatine chelate are discussed here' [1]. This explicit differential safety flag distinguishes creatine orotate from creatine monohydrate, which has been evaluated by multiple competent authorities and found safe at standard intakes.

Dietary Supplement Safety Regulatory Compliance EFSA Assessment

Solid-State Stability Under Elevated Temperature: No Quantifiable Advantage Over Creatine Monohydrate

Supplier technical documentation indicates that the stability of creatine orotate in solid form is not significantly degraded over time, even at elevated temperatures . However, this stability profile is explicitly characterized as 'similar to Creatine Monohydrate' . A peer-reviewed study on creatine stability confirmed that creatine in crystal form exhibits very high stability as long as it does not reach the deliquescence state, providing a baseline understanding applicable to both compounds [1]. No quantitative data demonstrate superior thermal stability of creatine orotate relative to creatine monohydrate under identical controlled conditions.

Stability Testing Shelf-Life Determination Solid-State Degradation

Bioavailability and Efficacy: Absence of Superiority Data Relative to Creatine Monohydrate

Kreider et al. (2022), in the most authoritative critical review to date, concluded that 'no other purported form of creatine had been shown to be a more effective source of creatine than CrM' [1]. The review further noted that most alternative forms marketed were 'either less bioavailable, less effective, more expensive, and/or not sufficiently studied in terms of safety and/or efficacy' [1]. Independent ingredient assessments corroborate that 'direct pharmacokinetic data to confirm this are currently lacking' [2] and that 'claims of superior absorption or efficacy for creatine orotate remain unverified by rigorous scientific research' [3]. This represents a critical evidence gap for any procurement decision based on purported bioavailability advantages.

Bioavailability Pharmacokinetics Comparative Efficacy

Patent Claims: Enhanced Permeability and Solubility Characteristics

U.S. Patent Application US20050250674A1 (2004) claims nutritional preparations comprising creatine and orotic acid complexes. The patent asserts that 'the enhanced permeability and solubility characteristics of the inventive compounds are thought to be a function of their increased lipophilicities which allow for better membrane, or cell membrane, permeability, and concomitant enhanced bioavailability' [1]. Additionally, U.S. Patent Application US20040198823 (2004) claims that the creatine heterocyclic acid salt 'produces highly stable water soluble forms of creatine thereby substantially increasing oral absorption and bioavailability of the intact compound' [2]. Critically, these claims represent patent assertions rather than peer-reviewed empirical data, and no subsequent validation studies were identified.

Intellectual Property Formulation Science Permeability Enhancement

pH Profile in Solution: Neutral to Slightly Acidic Range

Creatine orotate solutions exhibit a pH between 6.5 and 7.0 , which is neutral to slightly acidic. Tri-creatine orotate is similarly characterized with neutral to slightly acidic pH [1]. This pH profile may influence compatibility with acidic beverage matrices or other formulation components, though no quantitative comparative data with creatine monohydrate solutions under identical concentration and temperature conditions were identified.

Formulation Compatibility pH Stability Beverage Applications

Evidence-Based Application Scenarios for Creatine Orotate Procurement


Specialized Sports Nutrition Formulations Requiring Lower Creatine Payload per Serving

For formulations where a lower elemental creatine content per gram (approximately 45.7% vs. 87.9% for creatine monohydrate) aligns with specific dosing or marketing strategies, creatine orotate provides a stoichiometrically distinct alternative [1]. This scenario is relevant for products targeting consumers seeking non-monohydrate creatine sources or for formulations where the orotic acid moiety is positioned as an added-value component, notwithstanding the lack of validated bioavailability advantages [2].

Research-Grade Comparative Studies Evaluating Novel Creatine Forms

Given the explicit evidence gap identified by Kreider et al. (2022) that 'no other purported form of creatine had been shown to be a more effective source of creatine than CrM' [1], creatine orotate represents a valid test article for well-designed comparative studies. Procurement for research purposes should prioritize analytical characterization (purity, identity, stability) and may contribute to addressing the current deficiency in direct comparative pharmacokinetic and efficacy data [2].

Product Differentiation in Markets with Regulatory Acceptance of Creatine Orotate

In jurisdictions where creatine orotate is permitted as a dietary ingredient and where product differentiation from ubiquitous creatine monohydrate offers commercial value, procurement may be justified on market-positioning grounds [1]. However, formulators must account for the differential safety flag raised by Andres et al. (2017), who noted that 'some safety concerns regarding a supplementary intake of creatine orotate' warranted discussion, in contrast to creatine monohydrate's established safety profile [2].

Intellectual Property Development Around Creatine Heterocyclic Acid Salts

Organizations pursuing patent strategies involving creatine-orotic acid complexes may procure creatine orotate as a reference standard or starting material for derivative development. U.S. Patent Applications US20050250674A1 and US20040198823 claim enhanced permeability and solubility characteristics [1], though independent validation remains absent [2]. Procurement in this context supports freedom-to-operate analyses and formulation development under existing patent disclosures [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Creatine orotate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.